(4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine
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Overview
Description
(4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a triazole ring substituted with a phenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amidines with carboxylic acids, followed by coupling with hydrazines . The reaction conditions often include the use of solvents such as acetone and catalysts like anhydrous potassium carbonate (K2CO3) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot synthesis approach to streamline the process and improve yield. This method integrates multiple reaction steps into a single process, reducing the need for intermediate purification .
Chemical Reactions Analysis
Types of Reactions
(4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The phenyl and methanamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine involves its interaction with molecular targets and pathways. The compound can form bonds with specific enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones
Uniqueness
Compared to similar compounds, (4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group, in particular, allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry .
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
[4-(2,5-dimethyl-1,2,4-triazol-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H14N4/c1-8-13-11(15(2)14-8)10-5-3-9(7-12)4-6-10/h3-6H,7,12H2,1-2H3 |
InChI Key |
LLPCNUUENPHFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=C(C=C2)CN)C |
Origin of Product |
United States |
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